3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity and Molecular Interaction
Research has shown that positional isomers of various aromatic heterocyclic carboxamides, including those with methyl-substituted thiophene and furan derivatives, exhibit significant fungicidal activity against gray mold. Docking studies have provided models for the interaction between these carboxamides and a conserved histidine residue in succinate dehydrogenase, a key enzyme in fungal metabolism. This suggests potential applications of similar compounds in developing fungicides with specific molecular targets (Banba, Yoshikawa, & Katsuta, 2013).
Antiprotozoal Agents
Another study focused on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showing strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential for developing new treatments for protozoal infections, using compounds with similar structural features (Ismail et al., 2004).
Insecticidal Applications
A collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrated chemoselective nucleophilic chemistry, leading to a wide range of trisubstituted isoxazoles. A subset of these compounds was evaluated for insecticidal activity, pointing to possible applications in pest management (Yu et al., 2009).
Decarboxylative Fluorination
The decarboxylative fluorination of electron-rich heteroaromatics, including furan and thiophene derivatives, offers an effective method to synthesize fluorinated compounds. This process is particularly relevant for the development of novel pharmaceuticals and agrochemicals with enhanced biological activity and stability (Yuan, Yao, & Tang, 2017).
Herbicidal Activity
Compounds synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester demonstrated significant herbicidal activities, providing a pathway for the development of new herbicides (Fu-b, 2014).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene-based compounds have been known to exhibit various pharmacological properties .
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBVACOQNPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.